molecular formula C10H14ClNO2 B14789281 1-(5-Chloro-2-methoxyphenyl)-2-methoxyethan-1-amine

1-(5-Chloro-2-methoxyphenyl)-2-methoxyethan-1-amine

Cat. No.: B14789281
M. Wt: 215.67 g/mol
InChI Key: AUVQNDNJIBZECW-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-2-methoxyethan-1-amine is an organic compound with a complex structure characterized by the presence of a chloro and methoxy group attached to a phenyl ring, and an amine group attached to a methoxyethane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methoxyphenyl)-2-methoxyethan-1-amine typically involves the reaction of 5-chloro-2-methoxybenzaldehyde with methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like sodium borohydride to facilitate the reduction process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methoxyphenyl)-2-methoxyethan-1-amine can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amines or alcohols.

    Substitution: Halogen substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction could produce primary or secondary amines.

Scientific Research Applications

1-(5-Chloro-2-methoxyphenyl)-2-methoxyethan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Chloro-2-methoxyphenyl)ethanol
  • 1-(5-Chloro-2-methoxyphenyl)-3-{6-[2-(dimethylamino)-1-methylethoxy]pyrazin-2-yl}urea
  • 2-{(E)-[(5-Chloro-2-methoxyphenyl)imino]methyl}-4-nitrophenol

Uniqueness

1-(5-Chloro-2-methoxyphenyl)-2-methoxyethan-1-amine is unique due to its specific structural features, such as the combination of chloro and methoxy groups on the phenyl ring and the methoxyethane chain

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-2-methoxyethanamine

InChI

InChI=1S/C10H14ClNO2/c1-13-6-9(12)8-5-7(11)3-4-10(8)14-2/h3-5,9H,6,12H2,1-2H3

InChI Key

AUVQNDNJIBZECW-UHFFFAOYSA-N

Canonical SMILES

COCC(C1=C(C=CC(=C1)Cl)OC)N

Origin of Product

United States

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